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Compound of Interest

Compound Name: Sumatrol

Cat. No.: B192465

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing
Sumatrol and its analogs. Detailed experimental protocols, quantitative data, and
visualizations of relevant biological pathways and experimental workflows are included to
facilitate research and development in this area.

Introduction

Sumatrol, a naturally occurring rotenoid, and its analogs are of significant interest due to their
diverse biological activities, including insecticidal and potential therapeutic properties. The core
structure of these molecules, a cis-fused tetrahydrochromeno[3,4-b]Jchromene nucleus,
presents a unique scaffold for chemical modification and the development of novel bioactive
compounds. This document details a key semi-synthetic approach to Sumatrol from the readily
available natural product, rotenone, and provides data and protocols relevant to the synthesis
and evaluation of its analogs.

Semi-synthesis of Sumatrol from Rotenone

A key strategy for the synthesis of Sumatrol involves the semi-synthesis from rotenone,
leveraging an oxime-directed C11-H functionalization. This method provides a stereocontrolled
route to this 11-hydroxyrotenoid.[1][2]

The overall synthetic pathway is as follows:
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Oxime Formation: Rotenone is converted to rotenone oxime.

Palladacycle Formation: The oxime directs the formation of a dimeric palladacycle.

Oxidative Acetoxylation: The palladacycle undergoes controlled oxidation to introduce an
acetoxy group at the C11 position.

Hydrolysis: The acetoxy group is hydrolyzed to afford Sumatrol.

Diagram of the Synthetic Workflow
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Caption: Semi-synthetic route to Sumatrol from Rotenone.

Experimental Protocols
Protocol 1: Synthesis of Rotenone Oxime
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This protocol is adapted from the procedure described by Harper.
Materials:

Rotenone

Hydroxylamine hydrochloride

Sodium acetate

Ethanol

Deionized water

Procedure:

Dissolve rotenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic
stirrer.

e Add a solution of hydroxylamine hydrochloride (1.6 equivalents) and sodium acetate (1.3
equivalents) in deionized water to the stirred solution.

» Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and remove the ethanol
under reduced pressure.

o Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

o Purify the crude product by column chromatography on silica gel to afford rotenone oxime.

Protocol 2: Palladium-Catalyzed C-H Acetoxylation and
Hydrolysis to Sumatrol
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This protocol is based on the work of Russell et al. (2018).[1]

Materials:

Rotenone oxime

Sodium tetrachloropalladate(ll) (Na2PdCl4)

Lead(lV) acetate (Pb(OAc)4)

Solvents (e.g., acetic acid, dichloromethane)

Reagents for hydrolysis (e.g., potassium carbonate, methanol)
Procedure:

» Palladacycle Formation:

o To a solution of rotenone oxime in a suitable solvent, add Na2PdCl4.

o Stir the mixture at room temperature until the formation of the dimeric palladacycle is
complete (monitor by TLC or NMR).

o Isolate the palladacycle by filtration or extraction.
e C11-Acetoxylation:
o Suspend the palladacycle in a suitable solvent (e.g., acetic acid).
o Add Pb(OAc)4 portion-wise to the suspension at room temperature.
o Stir the reaction mixture until the starting material is consumed.

o Work up the reaction by quenching with a suitable reagent and extract the product with an
organic solvent.

o Purify the crude 11-acetoxyrotenone oxime by column chromatography.

» Hydrolysis to Sumatrol:
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[e]

Dissolve the 11-acetoxyrotenone oxime in a suitable solvent (e.g., methanol).

(¢]

Add a base (e.g., potassium carbonate) and stir at room temperature.

[¢]

Monitor the reaction by TLC until the starting material is consumed.

[¢]

Neutralize the reaction mixture and extract the product with an organic solvent.

[e]

Purify the crude product by column chromatography to yield Sumatrol.

Quantitative Data

The following table summarizes typical yields for the semi-synthesis of Sumatrol and
characterization data for key intermediates and the final product.
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1H NMR 13C NMR
Compound Step Yield (%) (CDCI3, 400 (CDCI3, 100
MHz) & (ppm) MHz) & (ppm)
6.75 (s, 1H), 6.45
189.0, 168.1,
(s, 1H), 5.20 (s,
157.7, 151.1,
2H),4.95(d,J =
149.5, 144.0,
12.0 Hz, 1H),
130.1, 113.2,
L 4.60 (dd, J = 3.0,
] Oximation of 112.7, 109.3,
Rotenone Oxime ~80 12.0 Hz, 1H),
Rotenone 105.3, 104.9,
4.15 (dd, J = 3.0,
101.0, 88.0,
8.0 Hz, 1H), 3.80
72.2,67.5, 63.8,
(s, 3H), 3.78 (s,
56.4, 55.8, 44.6,
3H), 3.30 (m,
31.1,29.7,17.1
1H), 1.75 (s, 3H)
Similar to
rotenone oxime
Similar to o
_ with signals
rotenone oxime ]
) N corresponding to
with an additional
11- ] the acetate
C-H ) acetate signal
Acetoxyrotenone ) Variable group (e.g., ~170
) Acetoxylation around 2.1 ppm
Oxime ] ppm for C=0 and
and a downfield
] ~21 ppm for
shift of the proton )
CH3) and a shift
at C11. )
in the C11
resonance.
Sumatrol Hydrolysis High 6.70 (s, 1H), 6.40 188.9, 168.1,
(s, 1H), 5.15 (s, 157.7, 151.1,
2H),4.90 (d, J = 149.5, 144.0,
12.0 Hz, 1H), 130.1, 113.2,
455 (dd,J=3.0, 112.7,109.3,
12.0 Hz, 1H), 105.3, 104.9,
4.10 (dd, J=3.0, 101.0, 88.0,
8.0 Hz, 1H), 3.75  72.2, 67.5, 63.8,
(s, 3H), 3.73 (s, 56.4, 55.8, 44.6,
3H), 3.25 (m, 31.1,29.7,17.1,
1H), 1.70 (s, 3H), anda
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OH signal hydroxylated
(broad) aromatic carbon
signal.

Note: Specific yields and spectral data can vary based on reaction conditions and purification
methods. The data provided are representative.

Biological Activity and Signaling Pathways

Rotenoids, including Sumatrol, are well-known inhibitors of Mitochondrial Complex |
(NADH:ubiquinone oxidoreductase) in the electron transport chain.[3][4][5] This inhibition
disrupts cellular respiration, leading to a decrease in ATP production and an increase in the
production of reactive oxygen species (ROS).[6] The subsequent cellular stress can trigger
apoptotic pathways.

Signaling Pathway of Rotenoid-Induced Apoptosis
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Caption: Rotenoid-induced apoptotic signaling pathway.
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Experimental Workflow for Biological Evaluation

A standard workflow for evaluating the biological activity of newly synthesized Sumatrol
analogs involves assessing their antiproliferative or cytotoxic effects on cancer cell lines.

Workflow for Antiproliferative Activity Assessment
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Caption: Workflow for evaluating antiproliferative activity.
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Protocol 3: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing the cytotoxicity of Sumatrol analogs
using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Materials:
e Cancer cell line of interest
o Complete cell culture medium
e 96-well tissue culture plates
o Sumatrol analogs dissolved in DMSO
e MTT solution (5 mg/mL in PBS)
¢ Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
e Microplate reader
Procedure:
e Cell Seeding:
o Trypsinize and count the cells.

o Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete medium.

o Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell
attachment.

e Compound Treatment:

o Prepare serial dilutions of the Sumatrol analogs in culture medium from a concentrated
stock solution in DMSO.
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o Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of the analogs. Include a vehicle control (DMSO) and a positive control
(e.g., a known cytotoxic drug).

o Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

o MTT Addition and Incubation:

o After the incubation period, add 10 pL of MTT solution to each well.

o Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

e Formazan Solubilization:

o Carefully remove the medium containing MTT.

o Add 100 pL of the solubilization solution to each well to dissolve the formazan crystals.

o Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

e Absorbance Measurement:

o Read the absorbance at 570 nm using a microplate reader.

o Use a reference wavelength of 630 nm to subtract background absorbance.

» Data Analysis:

o Calculate the percentage of cell viability for each concentration compared to the vehicle
control.

o Plot the percentage of viability against the log of the compound concentration to determine
the IC50 value (the concentration at which 50% of cell growth is inhibited).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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